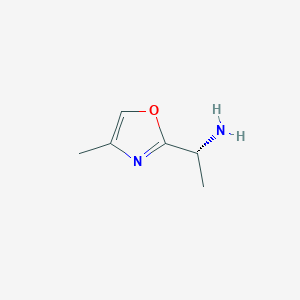

(1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

(1R)-1-(4-methyl-1,3-oxazol-2-yl)ethanamine |

InChI |

InChI=1S/C6H10N2O/c1-4-3-9-6(8-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m1/s1 |

InChI Key |

JGQXKQXYGGTELU-RXMQYKEDSA-N |

Isomeric SMILES |

CC1=COC(=N1)[C@@H](C)N |

Canonical SMILES |

CC1=COC(=N1)C(C)N |

Origin of Product |

United States |

Preparation Methods

Cyclodehydration of α-Amino Ketones or α-Hydroxy Amides

One common route involves cyclodehydration of α-amino ketones or α-hydroxy amides to form the oxazole ring. This method typically includes:

- Step 1 : Synthesis of an α-amino ketone intermediate with the desired stereochemistry.

- Step 2 : Cyclodehydration under dehydrating conditions such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or other dehydrating agents to close the oxazole ring.

- Step 3 : Purification and isolation of (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine.

Asymmetric Synthesis via Chiral Precursors

- Chiral Pool Synthesis : Utilizing chiral amino alcohols or amino acids (e.g., L-alanine derivatives) as starting materials ensures the (R)-configuration is retained.

- Oxazole Ring Formation : The chiral amino alcohol is converted to the corresponding oxazole via cyclization with suitable reagents such as acyl chlorides or carboxylic acid derivatives under dehydrating conditions.

Catalytic Asymmetric Methods

- Emerging methods include catalytic asymmetric synthesis where chiral catalysts facilitate the formation of the oxazole ring while inducing or maintaining chirality at the ethanamine center.

- These methods are less common for this specific compound but represent a promising area for future research.

Research Outcomes and Analysis

Despite limited direct literature specifically on (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine, related synthetic methods from oxazole chemistry provide insights:

| Methodology | Key Reagents/Conditions | Yield (%) | Chirality Control | Notes |

|---|---|---|---|---|

| Cyclodehydration of α-amino ketones | POCl3, PPA, or dehydrating agents | 60-85 | Retention from precursor | Common, robust method for oxazole synthesis |

| Chiral pool synthesis | Chiral amino alcohols, acyl chlorides | 50-75 | High (from chiral precursors) | Ensures enantiopurity |

| Catalytic asymmetric synthesis | Chiral catalysts, mild conditions | Variable | High (catalyst-dependent) | Emerging, less documented for this compound |

- The compound’s amine and oxazole functionalities allow further chemical modifications, making it versatile in medicinal chemistry.

- Preliminary studies suggest derivatives of this compound may interact with neurotransmitter systems, indicating potential pharmaceutical applications.

Summary of Preparation Conditions

| Preparation Step | Typical Conditions | Purpose |

|---|---|---|

| Formation of α-amino ketone | From amino alcohols or amino acids with oxidizing agents | Precursor synthesis |

| Cyclodehydration | POCl3, PPA, or other dehydrating agents at elevated temperature | Oxazole ring closure |

| Purification | Chromatography or recrystallization | Isolation of pure (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine |

| Chirality verification | Chiral HPLC, optical rotation, NMR | Confirm stereochemical purity |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can modify the oxazole ring or the amine group.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the amine group are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound may be used as a ligand or a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets.

Medicine

In medicine, (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring and the amine group allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine with analogs based on heterocycle substitution, stereochemistry, and functional groups.

Heterocycle Variations

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine (C₁₂H₁₄N₂S)

- Structure : Replaces oxazole with a thiazole ring (sulfur atom at position 1).

- Molecular weight increases (218.3 g/mol vs. ~137.2 g/mol for the target compound).

- Applications : Used in medicinal chemistry for its electron-rich sulfur atom, which may improve interactions with biological targets .

(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine (C₁₂H₁₈N₂O)

Substituent Modifications

(1R)-1-(2-Fluorophenyl)ethan-1-amine (C₈H₉FN)

- Structure : Fluorine atom at the phenyl ring’s 2-position.

- Impact: Fluorine’s electronegativity increases metabolic stability and lipophilicity.

(1R)-1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride (C₉H₁₂BrClNO)

- Structure : Bromine and methoxy groups on the phenyl ring.

- The hydrochloride salt improves crystallinity .

Stereochemical Variants

(1S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine | C₆H₉N₂O | 137.2 | Oxazole ring, R-configuration |

| 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine | C₁₂H₁₄N₂S | 218.3 | Thiazole ring, sulfur substitution |

| (1R)-1-(2-Fluorophenyl)ethan-1-amine | C₈H₉FN | 138.2 | Fluorine substituent, R-configuration |

| (1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine | C₁₂H₁₈N₂O | 206.3 | Morpholine ring, enhanced solubility |

Biological Activity

(1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine, also known as a derivative of oxazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine is CHNO. It features a 4-methyl substituent on the oxazole ring, contributing to its unique biological profile. The compound can be synthesized through various organic reactions, which have been detailed in recent literature .

Antitumor Activity

Research indicates that (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine exhibits significant antitumor properties. A study reported that compounds with similar structures demonstrated potent activity against various cancer cell lines. The mechanism appears to involve the inhibition of key cellular pathways responsible for tumor growth and proliferation .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine | A549 (Lung Cancer) | 15.0 |

| Reference Compound (5-FU) | A549 | 22.6 |

| Other Oxazole Derivatives | Various | 10.0 - 20.0 |

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways by inhibiting the activation of NF-kB and reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study: Neuroinflammation Model

A study conducted on murine models of neuroinflammation revealed that treatment with (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine led to a significant reduction in markers of inflammation and neuronal apoptosis. The compound inhibited GSK-3β activity, which is crucial for the inflammatory response in microglial cells .

The biological activity of (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine can be attributed to several mechanisms:

- Kinase Inhibition : This compound has been reported to inhibit various kinases involved in cell signaling pathways associated with cancer progression and inflammation .

- Reduction of Reactive Oxygen Species (ROS) : By decreasing ROS production, the compound may protect cells from oxidative stress, a common contributor to both cancer and inflammatory diseases .

- Modulation of Cytokine Production : It effectively downregulates pro-inflammatory cytokines while upregulating anti-inflammatory cytokines like IL-10 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydroamination or allylic substitution using hydrazine derivatives. Key parameters include catalyst choice (e.g., Pd(OAc)₂), reaction temperature (60–80°C), and stoichiometric control of reagents like hydroxylamine derivatives. Purification often involves recrystallization or chromatographic separation to isolate the enantiomerically pure product .

Q. How can enantiomeric purity be validated for this chiral amine?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with columns such as Chiralpak® IA/IB is recommended. Polarimetric analysis and nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) provide complementary validation. Retention times and splitting patterns in ¹H-NMR are critical for confirming enantiomeric excess (ee) ≥98% .

Q. What stability considerations are essential during storage and handling?

- Methodological Answer : The compound should be stored at 4°C in amber vials to prevent photodegradation. Stability under ambient conditions is limited due to amine oxidation; inert atmospheres (N₂/Ar) and desiccants (e.g., molecular sieves) are advised. Regular stability assays via HPLC or mass spectrometry (MS) monitor degradation products like oxazole ring-opened derivatives .

Advanced Research Questions

Q. How does the 4-methyl-oxazole moiety influence reactivity in cross-coupling or bioconjugation reactions?

- Methodological Answer : The oxazole ring acts as an electron-withdrawing group, directing electrophilic substitution at the 5-position. Its π-deficient nature enhances compatibility with Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd catalysis. For bioconjugation, the amine group facilitates NHS-ester or isothiocyanate linkages, but steric hindrance from the methyl group may require optimized pH (8.5–9.5) .

Q. What strategies resolve contradictions in biological activity data across enantiomers?

- Methodological Answer : Discrepancies often arise from enantiomer-specific receptor binding. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd). For cellular assays, employ RNAi or CRISPR knockouts of putative targets (e.g., GPCRs) to isolate enantiomer-specific pathways. Dose-response curves (IC₅₀/EC₅₀) must account for metabolic stability differences via liver microsome assays .

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodological Answer : Density functional theory (DFT) models predict amine oxidation sites (e.g., CYP450-mediated N-dealkylation). ADMET predictors (e.g., SwissADME) identify potential hepatotoxic metabolites like quinone-imines. Validate in vitro using human hepatocyte cultures and LC-MS/MS to track glutathione adducts, a marker of electrophilic stress .

Q. What experimental designs mitigate batch-to-batch variability in enantioselective synthesis?

- Methodological Answer : Implement DoE (Design of Experiments) to optimize catalyst loading (5–10 mol%), solvent polarity (e.g., THF vs. DCM), and chiral ligand ratios (e.g., BINAP derivatives). Statistical process control (SPC) monitors critical quality attributes (CQAs) like ee% and residual palladium levels (<10 ppm) via ICP-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.